

A Comparative Performance Analysis of 1,3-Dimethylbutyl Acetate and its Isomers

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Compound of Interest

Compound Name: 1,3-Dimethylbutyl acetate

Cat. No.: B094903

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For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is critical for applications ranging from flavor and fragrance formulation to the design of pharmaceutical excipients. This guide provides a detailed performance comparison of **1,3-Dimethylbutyl acetate** and its structural isomers with the molecular formula $C_8H_{16}O_2$. The comparison focuses on physicochemical properties and sensory profiles, supported by detailed experimental methodologies for their evaluation.

Performance Comparison of $C_8H_{16}O_2$ Ester Isomers

The primary performance indicator for these low molecular weight esters, particularly in the context of flavor and fragrance, is their odor profile. Physicochemical properties such as boiling point, density, and flash point are crucial for processing, formulation, and safety considerations.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1,3-Dimethylbutyl acetate** and a selection of its structural isomers. Data has been compiled from various sources, and while efforts have been made to ensure consistency, values should be considered with the understanding that they may have been determined under slightly different experimental conditions.

Isomer Name	IUPAC Name	CAS Number	Boiling Point (°C)	Density (g/cm³)	Flash Point (°C)
1,3-Dimethylbutyl acetate	4-Methylpentan-2-yl acetate	108-84-9	144-147.2[1][2]	0.860 - 0.871[3][4]	45[4]
n-Hexyl acetate	Hexyl acetate	142-92-7	169[5][6]	0.873[7]	56[7]
sec-Hexyl acetate	Hexan-2-yl acetate	5953-49-1	154-156[8]	~0.87	46.7[8]
n-Butyl butyrate	Butyl butanoate	109-21-7	164-165[9]	0.869[10]	49[10]
n-Pentyl propionate	Pentyl propanoate	624-54-4	168.6 - 169[2][11]	0.873[11]	56.1
n-Propyl pentanoate	Propyl pentanoate	141-06-0	167-168[4]	0.872[12]	37.8[12]
Isopropyl 2,2-dimethylpropionate	Isopropyl 2,2-dimethylpropionate	-	-	-	-

Note: Data for some isomers is incomplete due to limited availability in public sources.

Sensory Profile (Odor Description)

The olfactory characteristics of these esters are a key differentiator for their application in flavor and fragrance formulations. The following table provides qualitative descriptions of their odor profiles.

Isomer Name	Odor Description
1,3-Dimethylbutyl acetate	Mild, pleasant, fruity odor.[1]
n-Hexyl acetate	Sweet, fruity, green aroma reminiscent of apple and pear with floral undertones.[4][13]
sec-Hexyl acetate	Fruity.
n-Butyl butyrate	Sweet, fruity flavors similar to pineapple. It also occurs naturally in fruits like apple, banana, and strawberry.[10][14]
n-Pentyl propionate	Sweet, fruity scent reminiscent of apple or pear, with notes of apricot and pineapple.[2][15]
n-Propyl pentanoate	Ethereal, fruity, pineapple, metallic, and animalic notes.[4][16]
Isopropyl 2,2-dimethylpropanoate	Data not readily available.

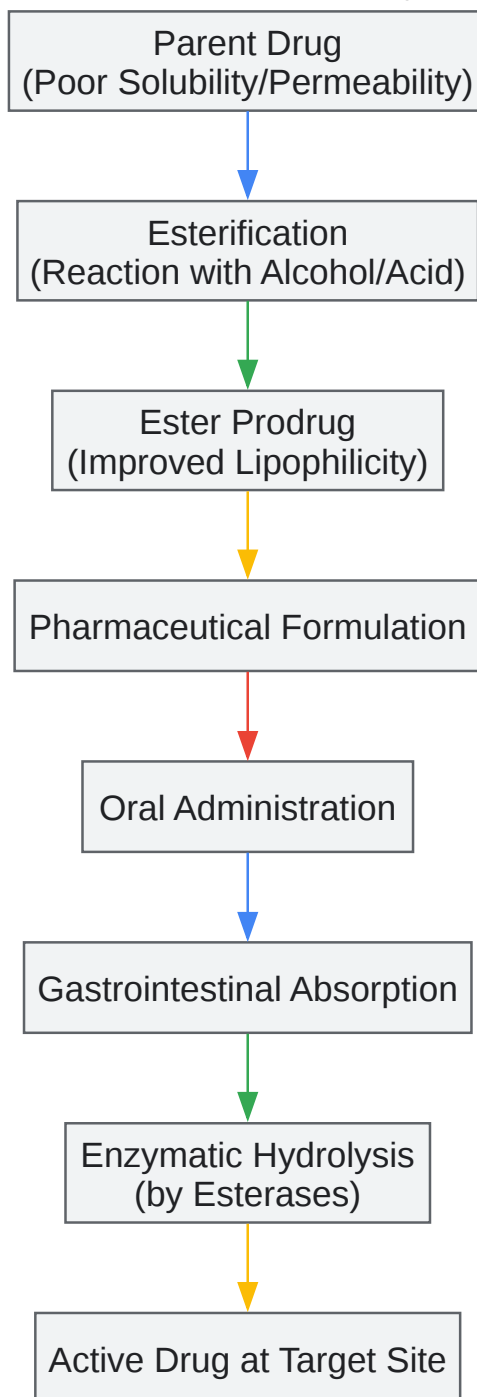
Role in Drug Development

Simple esters like **1,3-dimethylbutyl acetate** and its isomers are not typically associated with specific signaling pathways in a pharmacological context. However, their properties as solvents and their ability to undergo hydrolysis make them relevant in drug development in the following areas:

- **Prodrugs:** Ester functionalities are a classic strategy for creating prodrugs. By masking polar groups of a parent drug, an ester prodrug can exhibit improved oral bioavailability and cell permeability. The ester is then cleaved in the body by esterase enzymes to release the active drug.
- **Pharmaceutical Excipients:** These esters can be used as solvents or co-solvents in liquid formulations, and as plasticizers in solid dosage forms.[17][18] Their generally recognized as safe (GRAS) status for food applications often translates to a favorable safety profile for pharmaceutical use.

Below is a conceptual workflow for the development of an ester prodrug.

Conceptual Workflow for Ester Prodrug Development

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A diagram illustrating the conceptual workflow for developing an ester prodrug.

Experimental Protocols

Accurate and reproducible characterization of these isomers requires standardized experimental protocols. The following sections detail the methodologies for physicochemical and sensory analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds like esters.

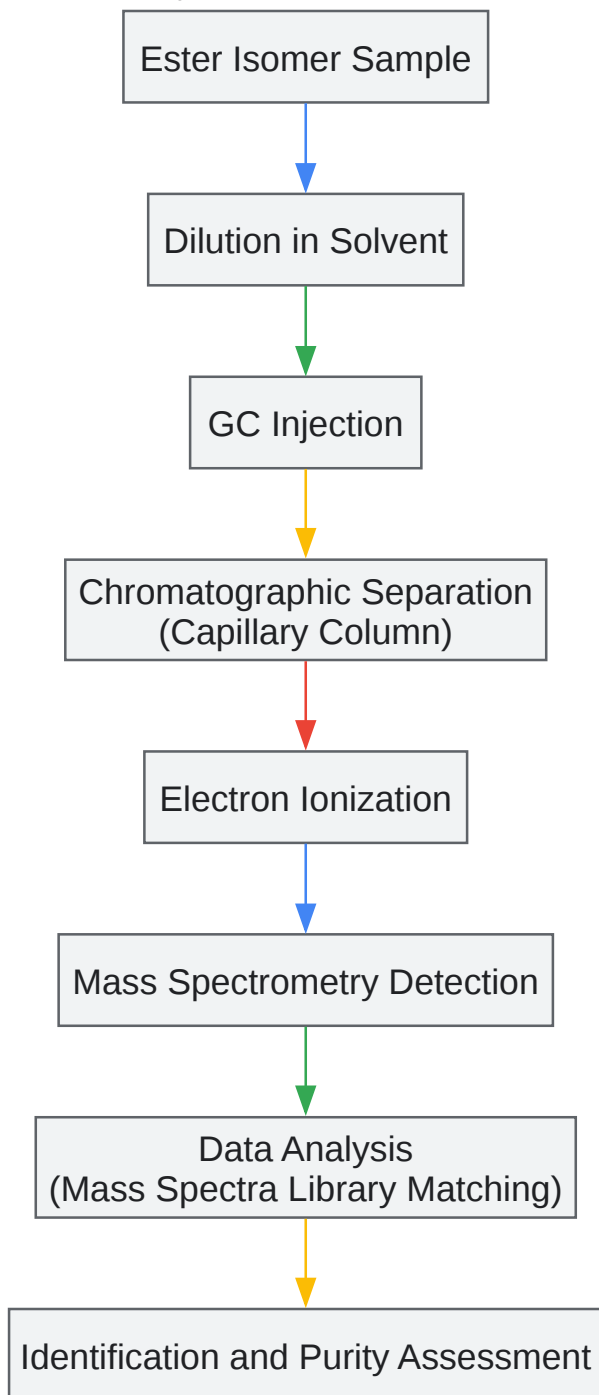
Methodology:

- **Sample Preparation:** Dilute the ester sample in a suitable solvent (e.g., methanol or hexane) to a concentration of approximately 1 $\mu\text{L/mL}$.
- **GC-MS System:** An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is used.
- **Injection:** Inject 1 μL of the prepared sample in split mode.
- **GC Oven Program:**
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase to 240°C at a rate of 3°C/minute.
 - Hold: Maintain 240°C for 5 minutes.
- **Carrier Gas:** Helium at a constant flow rate.
- **MS Conditions:**
 - Ionization Mode: Electron Ionization (EI).
 - Mass Range: Scan from m/z 40 to 400.

- Compound Identification: Compare the resulting mass spectra with a reference library (e.g., NIST).

The following diagram illustrates the workflow for GC-MS analysis.

GC-MS Analysis Workflow for Ester Isomers



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A diagram of the GC-MS analysis workflow for ester isomer identification.

Quantitative Descriptive Analysis (QDA) for Sensory Profiling

QDA is a sensory evaluation technique used to identify and quantify the sensory characteristics of a product.

Methodology:

- Panel Selection and Training:
 - Select 8-12 individuals based on their sensory acuity and ability to describe aromas.
 - Conduct extensive training (20-40 hours) to familiarize the panel with the aroma profiles of various fruity esters and to develop a consensus on descriptive terminology.
- Sample Preparation:
 - Prepare solutions of each ester isomer at a concentration of 10 ppm in an odorless, non-polar solvent (e.g., mineral oil).
 - Present 15 mL of each sample in identical, coded, odorless glass containers at a controlled room temperature ($22 \pm 1^{\circ}\text{C}$). The order of presentation should be randomized for each panelist.
- Sensory Evaluation:
 - Conduct the evaluation in individual, well-ventilated sensory booths under white light.
 - Panelists evaluate the aroma of each sample by sniffing from the container.
 - The intensity of each agreed-upon sensory descriptor (e.g., "fruity," "green," "sweet," "apple-like," "pear-like") is rated on a 15-cm unstructured line scale, anchored with "low" and "high."
 - A mandatory break of at least 2 minutes between samples is required, during which panelists cleanse their palate with deionized water and unsalted crackers.
- Data Analysis:

- Convert the line scale ratings to numerical data.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes among the isomers.

This comprehensive approach to comparing the performance of **1,3-Dimethylbutyl acetate** and its isomers provides valuable insights for their application in various scientific and industrial fields. The combination of objective physicochemical data and subjective, yet structured, sensory analysis allows for a holistic understanding of these closely related compounds.

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